1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]
Overview
Description
1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]: is a complex organic compound characterized by a hexane core substituted with three chloromethylbenzene groups. This compound is notable for its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of phenolic compounds , which are often used as organic synthesis intermediates and material molecule synthesis raw materials . They are primarily used in material chemistry basic research and fine chemical production .
Mode of Action
The aldehyde groups of 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] can participate in various reduction reactions . Due to the strong polarity of the aldehyde groups, this substance has a certain electrophilicity and can easily react with other compounds with strong electrophilicity .
Biochemical Pathways
It’s known that this compound has certain fluorescence properties , which can be used as fluorescent markers or fluorescent sensors in chemical analysis and biomedical research fields .
Result of Action
The compound’s electrophilicity and fluorescence properties suggest potential applications in chemical synthesis and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] typically involves the reaction of hexane-1,3,5-triyl triformate with chloromethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Polymerization Reactions: It can participate in polymerization reactions to form complex polymeric structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Comparison with Similar Compounds
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Similar in structure but with methyl groups instead of the hexane core.
Benzene-1,3,5-tricarboxamide: Another compound with a benzene core and functional groups that allow for diverse chemical reactions.
Uniqueness: 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is unique due to its hexane core, which provides a distinct spatial arrangement and reactivity compared to other similar compounds. This unique structure allows for specific applications in various fields of research and industry.
Properties
IUPAC Name |
1-[1,5-bis[4-(chloromethyl)phenyl]hexan-3-yl]-4-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl3/c1-20(25-11-7-23(18-29)8-12-25)16-27(26-13-9-24(19-30)10-14-26)15-6-21-2-4-22(17-28)5-3-21/h2-5,7-14,20,27H,6,15-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHDIKGDQTDMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CCC1=CC=C(C=C1)CCl)C2=CC=C(C=C2)CCl)C3=CC=C(C=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746587 | |
Record name | 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121961-20-4 | |
Record name | 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Merrifield�s peptide resin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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